molecular formula C7H4ClN3O2 B1266466 2-Amino-3-chloro-5-nitrobenzonitrile CAS No. 20352-84-5

2-Amino-3-chloro-5-nitrobenzonitrile

Cat. No. B1266466
Key on ui cas rn: 20352-84-5
M. Wt: 197.58 g/mol
InChI Key: XVYNBLCPQVDRCH-UHFFFAOYSA-N
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Patent
US07855192B2

Procedure details

Concentrated H2SO4 (440 mL) was added slowly to crushed ice (1200 g) and 2-amino-3-chloro-5-nitrobenzonitrile (43.8 g) was suspended in the resulting H2SO4 solution. After addition of 2-propanol (1600 mL), the mixture was heated to 40° C. internal temperature with vigorous stirring. A solution of NaNO2 (66.0 g) in water (100 mL) was added dropwise. After completion of addition, the mixture was kept at 40° C. for an additional 3 h, then cooled to ambient temperature and extracted with CH2Cl2. The organic extract was washed sequentially with water, 0.1 N NaOH, water, and brine, and then dried over MgSO4, filtered through a pad of silica gel, and evaporated to yield the crude product as a yellow solid. Chromatography on silica gel (20% EtOAc/hexanes) followed by crystallization from 2-propanol yielded the product as yellow crystals. 1H-NMR (CDCl3): δ 8.47 (1H, t, J=2.0 Hz), 8.43 (1H, dd, J=1.4, 2.0 Hz), 7.98 (1H, dd, J=1.4, 2.0 Hz). 13C-NMR (CDCl3): δ 148.8, 137.4, 137.0, 128.1, 125.3, 115.4, 115.3.
Name
Quantity
440 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
43.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1600 mL
Type
reactant
Reaction Step Four
Name
Quantity
66 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.N[C:7]1[C:14]([Cl:15])=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][C:8]=1[C:9]#[N:10].CC(O)C.N([O-])=O.[Na+]>O>[Cl:15][C:14]1[CH:7]=[C:8]([CH:11]=[C:12]([N+:16]([O-:18])=[O:17])[CH:13]=1)[C:9]#[N:10] |f:3.4|

Inputs

Step One
Name
Quantity
440 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
1200 g
Type
reactant
Smiles
Name
Quantity
43.8 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1Cl)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
1600 mL
Type
reactant
Smiles
CC(C)O
Step Five
Name
Quantity
66 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed sequentially with water, 0.1 N NaOH, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude product as a yellow solid
CUSTOM
Type
CUSTOM
Details
Chromatography on silica gel (20% EtOAc/hexanes) followed by crystallization from 2-propanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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